4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H14F3N7 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12627796 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is the Janus Kinase (JAK) . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This compound acts as a JAK inhibitor . It binds to the kinase domain of JAKs, leading to the inhibition of JAK kinases and subsequent blockage of the JAK-STAT signaling pathway . This results in the modulation of gene expression and a decrease in inflammatory responses .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is crucial for numerous biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAKs, the compound disrupts this pathway, leading to potential therapeutic effects in diseases associated with overactive JAK-STAT signaling .
Pharmacokinetics
As a jak inhibitor, it is expected to have good bioavailability and effective distribution within the body to reach its target sites .
Result of Action
The inhibition of the JAK-STAT pathway by this compound can lead to a decrease in inflammation and other responses mediated by this pathway . This makes it a potential therapeutic agent for diseases associated with overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)12-9-13(21-10-20-12)23-5-7-24(8-6-23)14-11-1-2-22-25(11)4-3-19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWGINXFPWOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.